molecular formula C12H22N2O2S B11854394 Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Katalognummer: B11854394
Molekulargewicht: 258.38 g/mol
InChI-Schlüssel: FESIDJZUOJCDIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in drug design by enhancing binding affinity and selectivity for biological targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common approach is to start with a suitable spirocyclic precursor and introduce the tert-butyl ester and aminomethyl groups through a series of chemical reactions. The reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), to protect the amine functionality during the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and minimizing the number of purification steps. The choice of solvents and reagents is also crucial to ensure the safety and environmental sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the aminomethyl group can introduce various functional groups, leading to a diverse array of derivatives .

Wirkmechanismus

The mechanism of action of tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for high-affinity binding to enzymes or receptors, potentially inhibiting their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the target, while the thia-azaspiro moiety provides additional binding interactions . The exact molecular pathways involved depend on the specific biological target being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of both sulfur and nitrogen atoms in the spirocyclic core, which can provide distinct chemical and biological properties. The combination of these heteroatoms can enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for drug discovery and other scientific research applications .

Eigenschaften

Molekularformel

C12H22N2O2S

Molekulargewicht

258.38 g/mol

IUPAC-Name

tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H22N2O2S/c1-11(2,3)16-10(15)14-7-12(8-14)9(6-13)4-5-17-12/h9H,4-8,13H2,1-3H3

InChI-Schlüssel

FESIDJZUOJCDIL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.